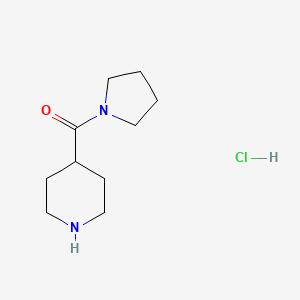

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of organic dyes and polymers often involves palladium-catalyzed polycondensation reactions. In the context of the provided data, the synthesis of a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols was achieved by introducing different substituents in the para position relative to the hydroxyl group . These compounds were synthesized to investigate their photophysical properties. Similarly, polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units were synthesized using palladium-catalyzed polycondensation of various monomers, including those with 2,2′-(9,9-dihexyl-9H-fluoren-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene . These polymers were found to be deeply colored and soluble in common organic solvents.

Molecular Structure Analysis

The molecular structure of organic dyes and polymers plays a crucial role in their photophysical properties. The tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols synthesized in the first study have a structure that allows for intense fluorescence and a large Stokes shift when excited with UV light . The isoDPP units in the main chain of the polymers described in the second study contribute to the deep coloration of the polymers . The molecular weights of these polymers ranged between 3.5 and 22 kDa, indicating a significant degree of polymerization.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds and polymers are typically palladium-catalyzed polycondensation reactions. These reactions are essential for creating the conjugated systems that confer the desired photophysical properties. The introduction of different substituents and the formation of the main chain in the polymers are key steps in achieving the final properties of the materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds and polymers are directly influenced by their molecular structures. The tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols exhibit intense fluorescence, high absolute quantum yields, and a large Stokes shift, which are desirable features for organic dyes . The solubility of the polymers in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran is an important characteristic for processing and application purposes . The deep coloration of the polymers indicates strong light absorption, which is a valuable attribute for materials used in optical applications.

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Chemistry

- Application : This compound can be used as a reagent to borylate arenes . Borylation is a process that introduces a boron atom into a molecule and is a common procedure in organic synthesis. This process is often used to create new carbon-boron bonds for the synthesis of boronic acids, which are important compounds in Suzuki coupling reactions.

-

Scientific Field: Polymer Chemistry

- Application : This compound can also be used in the synthesis of intermediates for generating conjugated copolymers . Conjugated copolymers are a type of polymer where the polymer chains have alternating single and multiple bonds. These materials have interesting electronic properties and are used in a variety of applications, including organic light-emitting diodes (OLEDs) and solar cells.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-10(2)17-12-11(8-7-9-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFPLUKZBSELRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590337 |

Source

|

| Record name | 2-[(Propan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

848243-25-4 |

Source

|

| Record name | 2-[(Propan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)

![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)